molecular formula C17H31Cl2N3O B4193337 N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride

N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride

Cat. No. B4193337
M. Wt: 364.4 g/mol
InChI Key: FDHJTDNYEACOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEM is a tertiary amine that contains a morpholine ring, which makes it a useful building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride is not well understood. However, it is believed that N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride acts as a weak base and can form a salt with acidic compounds. This property makes it useful in various applications, such as the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride. However, it has been reported that N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride in lab experiments is its fluorescent properties, which make it useful for the detection of metal ions. N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride is also relatively easy to synthesize, and the yield of the synthesis method is relatively high. However, one of the limitations of using N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride. One potential area of research is the synthesis of new compounds using N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride as a building block. Another potential area of research is the study of the mechanism of action of N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride and its interactions with other compounds. Additionally, N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride could be used in the development of new fluorescent probes for the detection of metal ions.

Scientific Research Applications

N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal-organic frameworks, and as a building block for the synthesis of various compounds. N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride has also been used as a substrate in enzyme assays to study the activity of enzymes such as cytochrome P450.

properties

IUPAC Name

N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O.2ClH/c1-3-20(4-2)17-7-5-16(6-8-17)15-18-9-10-19-11-13-21-14-12-19;;/h5-8,18H,3-4,9-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHJTDNYEACOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.